

Brevicompanine B: A Technical Whitepaper for Researchers

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Compound of Interest

Compound Name: *Brevicompanine B*

Cat. No.: *B1667784*

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Abstract

Brevicompanine B is a fungal metabolite with notable biological activities, including plant growth regulation and antiparasmodial effects. This document provides a comprehensive technical overview of **Brevicompanine B**, including its chemical properties, and detailed experimental protocols for assessing its biological functions. Quantitative data are presented in tabular format for clarity, and key biological pathways and experimental workflows are visualized using diagrams. This guide is intended for researchers, scientists, and professionals in the fields of drug development, plant biology, and natural product chemistry.

Chemical and Physical Properties

Brevicompanine B is a diketopiperazine-related metabolite produced by fungi of the *Penicillium* and *Aspergillus* genera^{[1][2]}. Its core chemical and physical properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	215121-47-4	[1][2][3]
Molecular Formula	C ₂₂ H ₂₉ N ₃ O ₂	[1][2][3]
Molecular Weight	367.5 g/mol	[1][2][3][4]
Appearance	White crystals	[2]
Purity	>95% by HPLC	[1][2]
Solubility	Soluble in ethanol, methanol, DMF, and DMSO. Poor water solubility.	[1][2][3]
Long-Term Storage	-20°C	[1][2]

Biological Activity

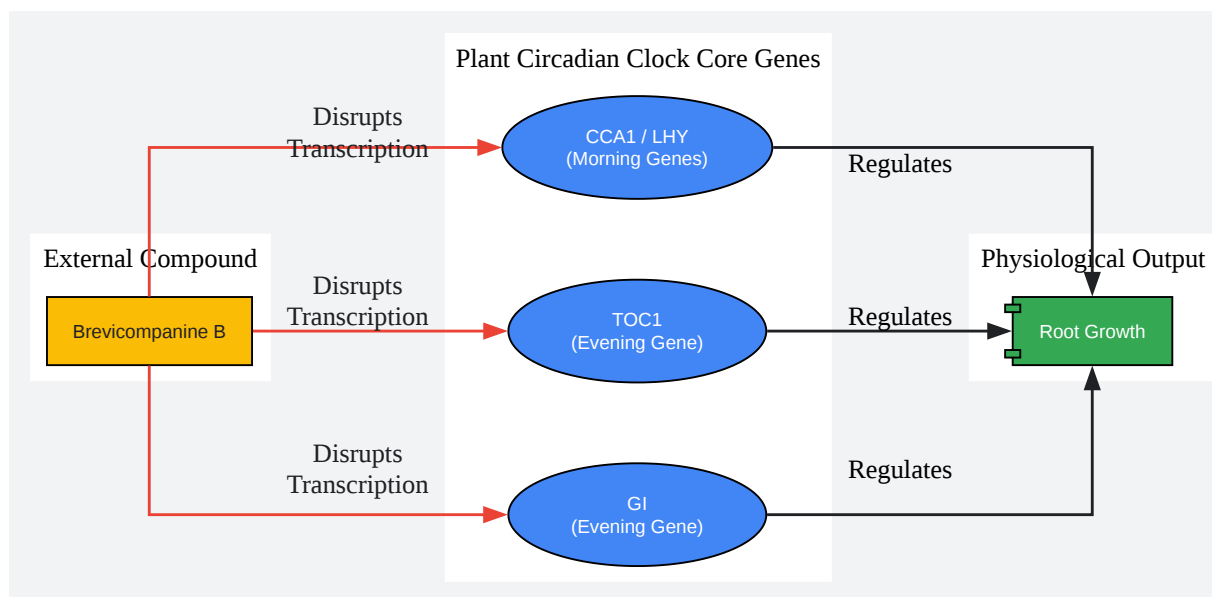
Brevicompanine B has demonstrated significant activity in two primary areas: plant growth regulation and antiplasmodial effects. It is notably devoid of general antifungal or antibacterial activity[1][2].

Plant Growth Regulation via Circadian Clock Modulation

Brevicompanine B affects plant growth, particularly in the model organism *Arabidopsis thaliana*, by modulating the plant's internal circadian clock[5][6][7]. This activity presents a valuable tool for investigating the molecular mechanisms governing plant circadian rhythms.

Biological Effect	Organism/System	Concentration	Observed Effect	Reference(s)
Primary Root Growth Inhibition	Arabidopsis thaliana seedlings	100 μ M	Inhibition of primary root growth.	[3]
Hypocotyl Elongation Inhibition	Lettuce seedlings	100 mg/L	Inhibition of hypocotyl elongation.	[3]
Effect on Rice Seedlings	Rice seedlings	300 mg/L	No inhibition of elongation.	[3]
Circadian Rhythm Disruption	Arabidopsis thaliana seedlings	100 μ M	Disrupts the transcription of various genes involved in the regulation of the plant circadian rhythm.	[3]

The proposed mechanism involves the transcriptional misregulation of core components of the circadian clock, leading to altered growth patterns[5][6].



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Brevicompanine B's disruption of the plant circadian clock.

Antiplasmodial Activity

Brevicompanine B is active against the malaria parasite, *Plasmodium falciparum*, demonstrating its potential as a starting point for the development of novel antimalarial agents.

Biological Effect	Organism/System	IC ₅₀ Value	Reference(s)
Antiplasmodial Activity	<i>Plasmodium falciparum</i>	35 µg/mL	[3]

The precise molecular mechanism of its antiplasmodial action is an area of ongoing research.

Experimental Protocols

The following are detailed methodologies for key experiments related to the biological activities of **Brevicompanine B**.

Arabidopsis thaliana Root Growth Assay

This protocol outlines the procedure for assessing the effect of **Brevicompanine B** on the root growth of *Arabidopsis thaliana* seedlings.

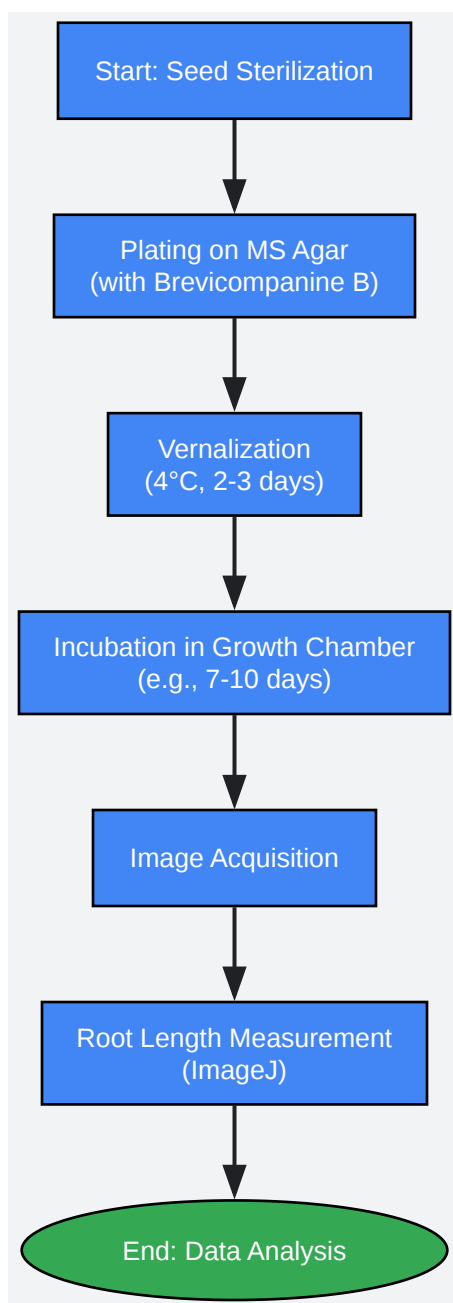
Materials:

- *Arabidopsis thaliana* seeds (e.g., Col-0)
- Murashige and Skoog (MS) medium with vitamins
- Sucrose
- Agar
- Petri dishes
- **Brevicompanine B** stock solution (in DMSO)
- Sterile water
- Ethanol (70% and 96%)
- Growth chamber with controlled light and temperature

Procedure:

- Seed Sterilization:
 - Place seeds in a microcentrifuge tube and add 1 mL of 70% ethanol. Incubate for 5 minutes with occasional vortexing.
 - Remove the ethanol and wash the seeds with 1 mL of 96% ethanol for 1 minute.
 - Remove the ethanol and wash the seeds three times with sterile water.
 - Resuspend the seeds in a small volume of sterile water or 0.1% agar solution.
- Plating:

- Prepare MS agar plates containing the desired concentrations of **Brevicompanine B**. A control plate with an equivalent amount of DMSO should also be prepared.
- Pipette individual sterilized seeds onto the surface of the agar plates, ensuring they are evenly spaced.
- Seal the plates with breathable tape.
- Vernalization and Growth:
 - Store the plates at 4°C in the dark for 2-3 days to synchronize germination.
 - Transfer the plates to a growth chamber with a long-day photoperiod (e.g., 16 hours light / 8 hours dark) at 22°C.
- Data Acquisition:
 - After a set number of days (e.g., 7-10 days), photograph the plates.
 - Measure the primary root length of the seedlings using image analysis software (e.g., ImageJ).
 - Calculate the average root length and standard deviation for each treatment group.



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Workflow for the *Arabidopsis thaliana* root growth assay.

Transcriptional Profiling of Circadian Clock Genes

This protocol provides a general framework for analyzing the effect of **Brevicompanine B** on the expression of core circadian clock genes in *Arabidopsis thaliana*.

Materials:

- Arabidopsis thaliana seedlings grown under a controlled light/dark cycle
- **Brevicompanine B** stock solution (in DMSO)
- Liquid MS medium
- RNase-free tubes and reagents
- RNA extraction kit
- cDNA synthesis kit
- qPCR master mix and primers for target genes (e.g., CCA1, LHY, TOC1, GI)
- qPCR instrument

Procedure:

- Plant Growth and Treatment:
 - Grow Arabidopsis seedlings in liquid MS medium under a 12-hour light / 12-hour dark cycle for several days to entrain their circadian clocks.
 - At a specific time point (e.g., the beginning of the light or dark period), add **Brevicompanine B** to the liquid medium to the desired final concentration. Include a DMSO control.
- Time-Course Sampling:
 - Collect seedling samples at regular intervals (e.g., every 4 hours) over a 24 to 48-hour period.
 - Immediately freeze the collected samples in liquid nitrogen and store at -80°C until RNA extraction.
- RNA Extraction and cDNA Synthesis:

- Extract total RNA from the frozen samples using a commercial RNA extraction kit according to the manufacturer's instructions.
- Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- Quantitative PCR (qPCR):
 - Perform qPCR using the synthesized cDNA, a suitable qPCR master mix, and primers specific to the circadian clock genes of interest.
 - Include a reference gene (e.g., ACTIN) for normalization.
 - Run the qPCR reaction on a real-time PCR instrument.
- Data Analysis:
 - Analyze the qPCR data to determine the relative expression levels of the target genes at each time point for both the treatment and control groups.
 - Plot the relative gene expression over time to visualize the effect of **Brevicompanine B** on the circadian oscillation of these genes.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This protocol describes a common method for determining the in vitro antiplasmodial activity of **Brevicompanine B** against *Plasmodium falciparum*.

Materials:

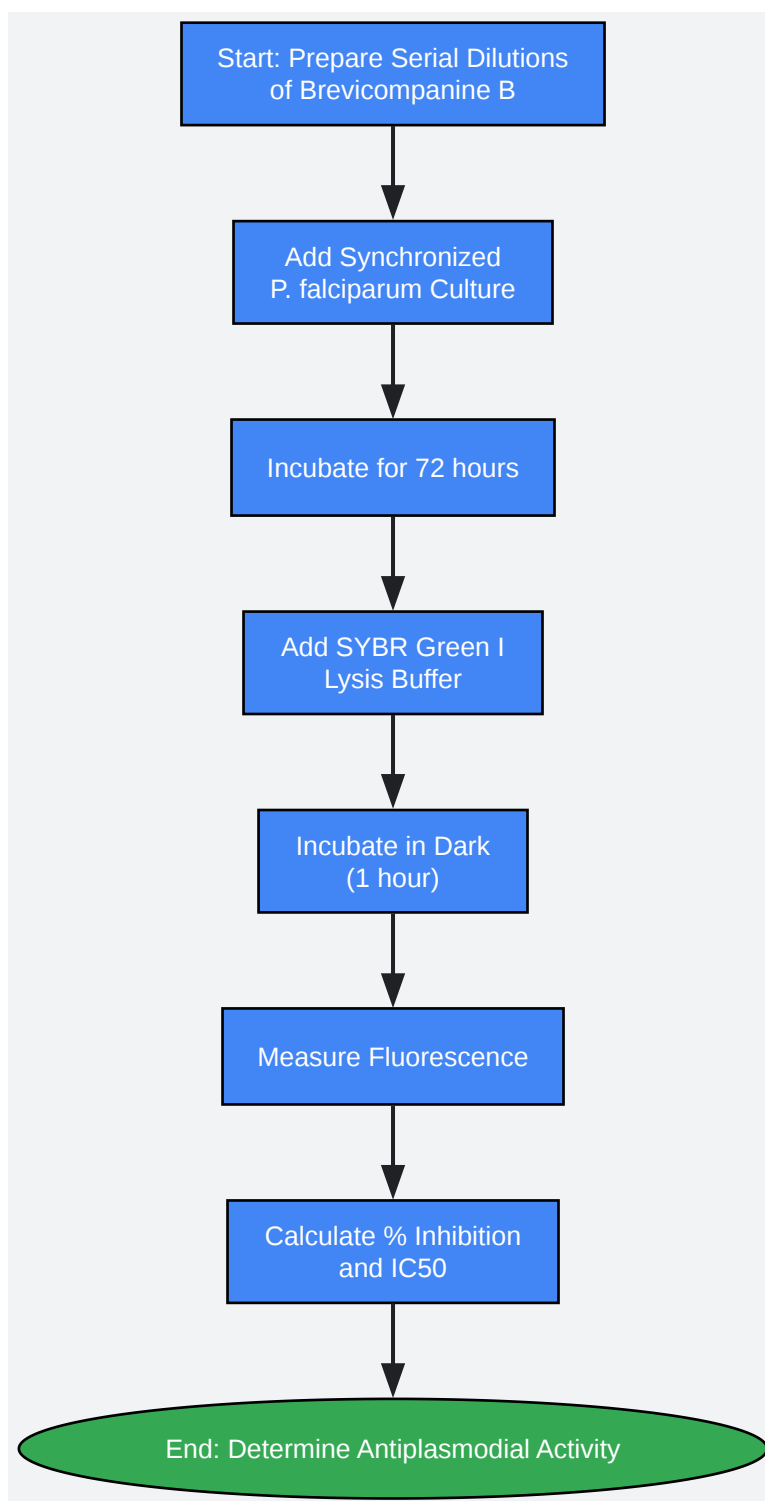
- *Plasmodium falciparum* culture (e.g., 3D7 strain)
- Human erythrocytes (O+)
- RPMI-1640 medium supplemented with AlbuMAX II, L-glutamine, and hypoxanthine
- **Brevicompanine B** stock solution (in DMSO)

- SYBR Green I lysis buffer
- 96-well microplates
- Fluorescence plate reader
- Incubator with a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂)

Procedure:

- Parasite Culture Maintenance:
 - Maintain a continuous culture of *P. falciparum* in human erythrocytes in complete RPMI-1640 medium at 37°C.
 - Synchronize the parasite culture to the ring stage before initiating the assay.
- Assay Setup:
 - Prepare serial dilutions of **Brevicompanine B** in complete medium in a 96-well plate. Include a positive control (e.g., chloroquine) and a negative control (DMSO).
 - Add the synchronized parasite culture (at ~0.5% parasitemia and 2% hematocrit) to each well.
- Incubation:
 - Incubate the plates for 72 hours at 37°C in a controlled atmosphere.
- Lysis and Staining:
 - After incubation, add SYBR Green I lysis buffer to each well.
 - Incubate the plates in the dark at room temperature for 1 hour to allow for cell lysis and DNA staining.
- Fluorescence Measurement:

- Measure the fluorescence intensity in each well using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
- Data Analysis:
 - Calculate the percentage of parasite growth inhibition for each concentration of **Brevicompanine B** relative to the negative control.
 - Determine the 50% inhibitory concentration (IC_{50}) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.



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Workflow for the SYBR Green I-based antiplasmodial assay.

Conclusion

Brevicompanine B is a versatile natural product with significant potential for application in both agricultural and pharmaceutical research. Its ability to modulate the plant circadian clock provides a valuable chemical tool for dissecting this fundamental biological process. Furthermore, its antiplasmodial activity warrants further investigation for the development of new antimalarial therapies. The protocols and data presented in this whitepaper offer a comprehensive resource for researchers seeking to explore the multifaceted biological activities of **Brevicompanine B**.

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